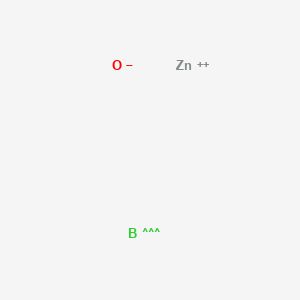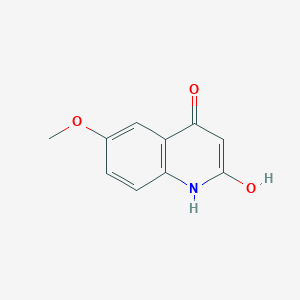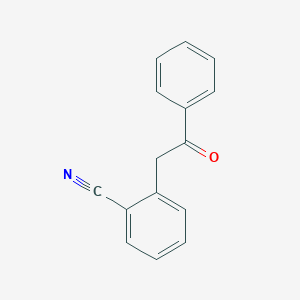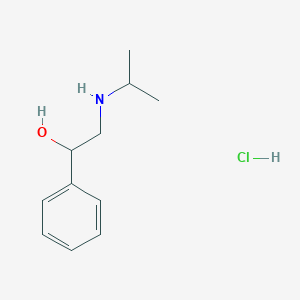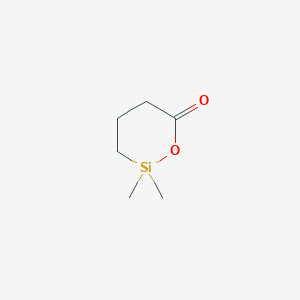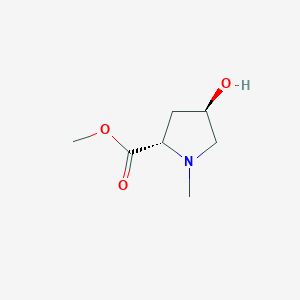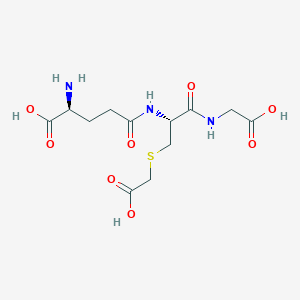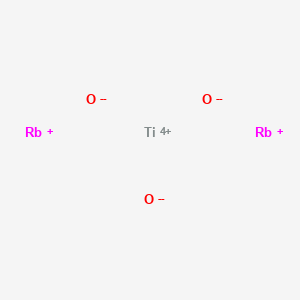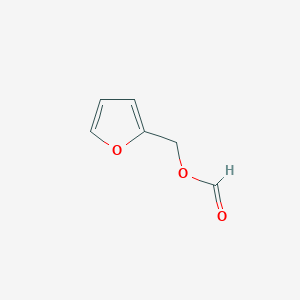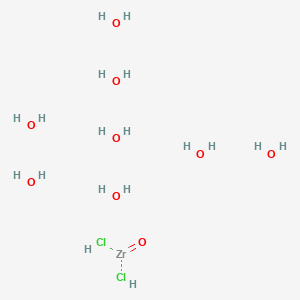
氯氧化锆八水合物
描述
Zirconyl chloride octahydrate, with the chemical formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, is a white, water-soluble inorganic compound. It is the most common water-soluble derivative of zirconium and is widely used in various scientific and industrial applications .
科学研究应用
Zirconyl chloride octahydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Zirconyl chloride octahydrate, more commonly written as ZrOCl2·8H2O, is an inorganic compound that is the most common water-soluble derivative of zirconium . It is a white solid that adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The primary targets of Zirconyl chloride octahydrate are various organic compounds, where it acts as a catalyst .
Mode of Action
Zirconyl chloride octahydrate acts as a Lewis acid catalyst in organic reactions . It has a high coordinating ability due to the high charge-to-size ratio of Zr4+, which allows it to exhibit strong Lewis acid behavior and high catalytic activity . For example, it has been used efficiently for the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols with acetyl chloride .
Biochemical Pathways
Instead, it is used in the synthesis of zirconia-based nanomaterials, which have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . These nanomaterials can influence various biochemical pathways depending on their specific applications.
Pharmacokinetics
It is known to be soluble in cold water, methanol, and diethyl ether , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.
Result of Action
The primary result of Zirconyl chloride octahydrate’s action is the catalysis of various organic reactions. For instance, it can promote the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols, leading to the efficient production of the corresponding methyl esters .
Action Environment
The action of Zirconyl chloride octahydrate can be influenced by various environmental factors. For example, it is known to be stable under normal conditions, but it can react with strong oxidizing agents . Furthermore, its solubility in different solvents can affect its reactivity and efficacy as a catalyst . It is also worth noting that it is considered a corrosive material, and thus requires careful handling and storage .
生化分析
Biochemical Properties
Zirconyl chloride octahydrate has been found to have numerous applications in the field of nanoscience, including as nanocatalysts, nanosensors, and adsorbents
Molecular Mechanism
It is known to adopt a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The chloride anions are not ligands, consistent with the high oxophilicity of Zr (IV)
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
准备方法
Synthetic Routes and Reaction Conditions: Zirconyl chloride octahydrate can be synthesized through several methods:
Hydrothermal Method: This involves treating a zirconyl chloride octahydrate precursor with ammonium hydroxide at 200°C for 12 hours, resulting in pure tetragonal zirconia nanoparticles.
Precipitation Method: This method involves the reaction of zirconium compounds with hydrochloric acid, followed by evaporation, concentration, and crystallization to obtain zirconyl chloride octahydrate.
Industrial Production Methods: Industrially, zirconyl chloride octahydrate is produced by dissolving zirconium hydroxide in hydrochloric acid, followed by evaporation and crystallization to obtain the desired product .
Types of Reactions:
Oxidation: Zirconyl chloride octahydrate can undergo oxidation reactions, forming zirconium dioxide.
Reduction: It can be reduced to zirconium metal under specific conditions.
Substitution: It can participate in substitution reactions, where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like sulfate or phosphate can be used in substitution reactions.
Major Products:
Oxidation: Zirconium dioxide.
Reduction: Zirconium metal.
Substitution: Zirconium sulfate or zirconium phosphate.
相似化合物的比较
Zirconium(IV) oxide chloride:
Zirconium(IV) tetrachloride: Another zirconium-based compound used as a catalyst in organic reactions.
Uniqueness: Zirconyl chloride octahydrate is unique due to its high water solubility and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring aqueous solutions and in the synthesis of zirconium-based materials .
属性
IUPAC Name |
oxozirconium;octahydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBACIUATZGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7699-43-6 (Parent) | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049402 | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-92-8 | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium, dichlorooxo-, octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

